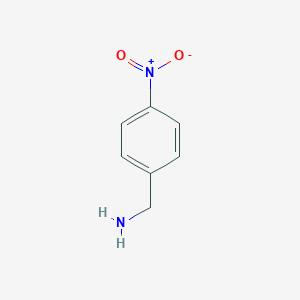

4-Nitrobenzylamine

Overview

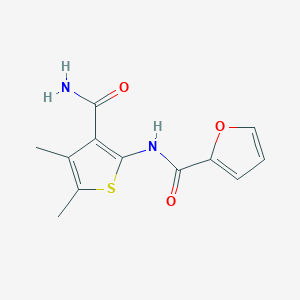

Description

4-Nitrobenzylamine is an organic compound with the linear formula O2NC6H4CH2NH2 · HCl . It is used in the chemical modification of graphite powder and multiwalled carbon nanotubes . It has also been used in the preparation of 2-fluoro-6-(4-nitrohenzylamino)purine .

Molecular Structure Analysis

The molecular weight of this compound is 188.61 . Its molecular formula is O2NC6H4CH2NH2 · HCl . The compound is represented by the SMILES string Cl.NCc1ccc(cc1)N+=O .Physical And Chemical Properties Analysis

This compound is a solid compound . It has a melting point of approximately 265 °C . It is soluble in a mixture of methanol and glacial acetic acid (1:1), forming a clear, colorless to light yellow solution at a concentration of 25 mg/mL .Scientific Research Applications

Analytical Chemistry and Environmental Studies

4-Nitrobenzylamine and its derivatives are involved in various scientific research areas, particularly in analytical chemistry and environmental studies. A study by Barchańska et al. (2019) utilized LC-MS/MS to investigate the degradation processes of nitisinone, highlighting the identification of degradation products and their stability under different conditions. This research contributes to understanding the environmental behavior and potential risks of pharmaceutical compounds, suggesting that similar analytical methods could be applied to study this compound derivatives in environmental matrices (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Pharmacology and Drug Delivery

In pharmacological research, compounds containing nitroxyl radicals, including derivatives of this compound, have been studied for their potential in creating new pharmacological agents. Grigor’ev, Tkacheva, and Morozov (2014) reviewed the synthesis and pharmacological properties of polyfunctional "hybrid" compounds, indicating that the introduction of nitroxyl fragments could enhance biological activity or modify it beneficially. This suggests that this compound derivatives could be explored for similar purposes, potentially leading to the development of new drugs with improved efficacy and reduced toxicity (Grigor’ev, Tkacheva, & Morozov, 2014).

Photochemistry and Materials Science

The application of photosensitive protecting groups, including 2-nitrobenzyl, in synthetic chemistry demonstrates significant potential for future developments. Amit, Zehavi, and Patchornik (1974) discussed the use of photosensitive protecting groups, highlighting their promise in synthetic applications. Given the structural similarity, this compound could serve as a precursor or component in designing photoresponsive materials, which could have applications in developing new photochromic substances or light-sensitive triggers in material science (Amit, Zehavi, & Patchornik, 1974).

Water Treatment and Environmental Remediation

In the field of water treatment, studies on nitrosamines, which share functional groups with this compound, have provided insights into the challenges of removing these compounds from water sources. Nawrocki and Andrzejewski (2011) provided a comprehensive overview of nitrosamines in water technology, detailing the occurrence, formation mechanisms, and removal strategies. This research points to the importance of understanding the behavior of nitro compounds in water and could guide the development of methods to mitigate the environmental impact of similar compounds, including those related to this compound (Nawrocki & Andrzejewski, 2011).

Safety and Hazards

4-Nitrobenzylamine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .

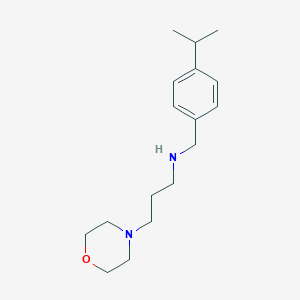

Relevant Papers A series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives, which includes this compound, has been synthesized and tested for antibacterial activity against five bacterial strains . Another study reported the characterization of partial intercalation of this compound into edge-plane or edge-plane-like defect sites on the surface of both graphite powder and “bamboo-like” multiwalled carbon nanotubes .

Mechanism of Action

Target of Action

4-Nitrobenzylamine is a chemical compound used in various applications, including as a precursor in organic synthesis . It’s important to note that the targets can vary depending on the specific context of its use, such as the type of organism and the physiological conditions.

Mode of Action

It has been used in the chemical modification of graphite powder and multiwalled carbon nanotubes . In this context, it’s believed that this compound partially intercalates at the surface of these materials .

Result of Action

It has been used in the preparation of 2-fluoro-6-(4-nitrobenzylamino)purine , suggesting that it can participate in synthetic reactions to produce other compounds with biological activity.

Properties

IUPAC Name |

(4-nitrophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVBBZFQPGORMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18600-42-5 (mono-hydrochloride) | |

| Record name | 4-Nitrobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007409305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50224996 | |

| Record name | 4-Nitrobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7409-30-5 | |

| Record name | 4-Nitrobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007409305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B181226.png)

![1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl-](/img/structure/B181235.png)

![2-[4-(Tert-pentyl)phenoxy]acetic acid](/img/structure/B181238.png)

![2-[2-(Sec-butyl)phenoxy]propanoic acid](/img/structure/B181239.png)